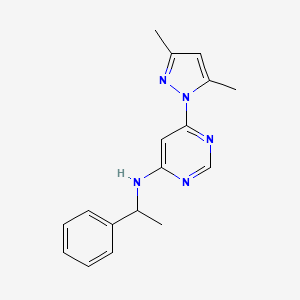![molecular formula C13H12BrN5 B12249129 N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12249129.png)
N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties .
Preparation Methods
The synthesis of N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its anticancer and antimicrobial properties.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent enzymatic activity . The compound may also interfere with cellular signaling pathways, leading to its anticancer effects .
Comparison with Similar Compounds
N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine can be compared with other triazolopyridazine derivatives, such as:
1,2,4-triazolo[3,4-b]thiadiazines: These compounds also exhibit significant pharmacological activities, including anticancer and antimicrobial properties.
1,2,3-triazolo[4,5-b]pyrazines: Known for their c-Met inhibition and GABA A modulating activity.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile .
Properties
Molecular Formula |
C13H12BrN5 |
|---|---|
Molecular Weight |
318.17 g/mol |
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C13H12BrN5/c1-9-16-17-13-7-6-12(18-19(9)13)15-8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,18) |
InChI Key |
YLSOCHJWBDBQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)NCC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(3-fluoro-4-methoxybenzoyl)piperidine](/img/structure/B12249048.png)
![2-{5-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1-methyl-1H-1,3-benzodiazole](/img/structure/B12249053.png)
![6-ethyl-5-fluoro-N-methyl-N-{[1-(quinazolin-4-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12249069.png)
![2-(1-methyl-1H-indol-3-yl)-1-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}ethan-1-one](/img/structure/B12249070.png)

![6-[5-(5-ethylpyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B12249077.png)
![6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B12249078.png)
![3-(5-{3-Ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)-2-methoxypyridine](/img/structure/B12249079.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoline-3-carbonitrile](/img/structure/B12249085.png)
![2-[4-(6-Cyclobutylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12249093.png)
![2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12249102.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline](/img/structure/B12249104.png)
![N-{3-[(9-ethyl-9H-purin-6-yl)amino]phenyl}acetamide](/img/structure/B12249109.png)

